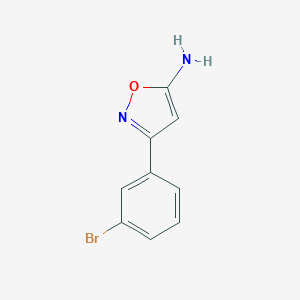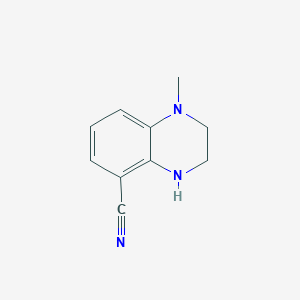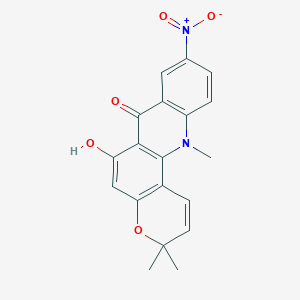
9-Nitronoracronycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Nitronoracronycine is a natural product that has been found to have promising anticancer properties. This compound was first isolated from the marine sponge Axinella verrucosa in 2013. Since then, researchers have been investigating its potential as a cancer treatment.
Mecanismo De Acción
The mechanism of action of 9-nitronoracronycine is not fully understood. However, it has been suggested that this compound can induce apoptosis (programmed cell death) in cancer cells. It may also inhibit angiogenesis (the formation of new blood vessels) in tumors, which can prevent their growth and spread.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 9-nitronoracronycine has been shown to have other biochemical and physiological effects. For example, it can inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. It may also have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 9-nitronoracronycine in lab experiments is that it is a natural product, which means it is less likely to have toxic side effects than synthetic compounds. However, the complex synthesis process and the limited availability of this compound may make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for research on 9-nitronoracronycine. One possibility is to investigate its use in combination with other anticancer agents to enhance its effectiveness. Another direction is to study its potential use in the treatment of other diseases, such as inflammatory disorders or neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis for use in clinical trials.
Métodos De Síntesis
The synthesis of 9-nitronoracronycine is a complex process that involves multiple steps. The compound can be synthesized from the natural product noracronycine, which is found in various plants. The synthesis involves the use of several chemical reagents and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
The potential of 9-nitronoracronycine as an anticancer agent has been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have demonstrated that 9-nitronoracronycine can inhibit tumor growth in animal models.
Propiedades
Número CAS |
121112-48-9 |
|---|---|
Nombre del producto |
9-Nitronoracronycine |
Fórmula molecular |
C19H16N2O5 |
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
6-hydroxy-3,3,12-trimethyl-9-nitropyrano[2,3-c]acridin-7-one |
InChI |
InChI=1S/C19H16N2O5/c1-19(2)7-6-11-15(26-19)9-14(22)16-17(11)20(3)13-5-4-10(21(24)25)8-12(13)18(16)23/h4-9,22H,1-3H3 |
Clave InChI |
SQRCJAXHTPUPCH-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=C(C=C4)[N+](=O)[O-])C)O)C |
SMILES canónico |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=C(C3=O)C=C(C=C4)[N+](=O)[O-])C)O)C |
Otros números CAS |
121112-48-9 |
Sinónimos |
9-nitronoracronycine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



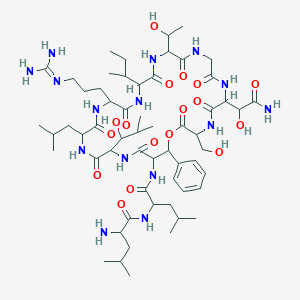

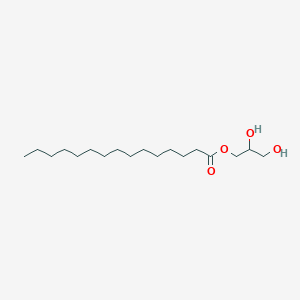
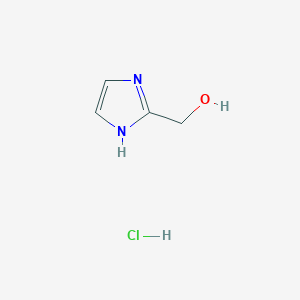

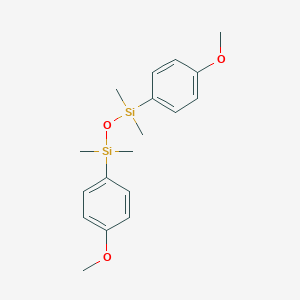

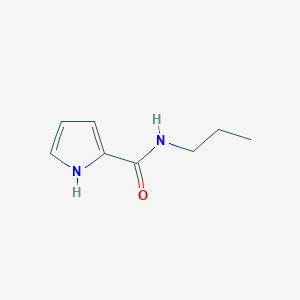
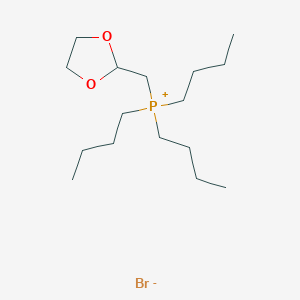
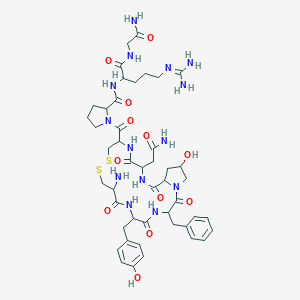
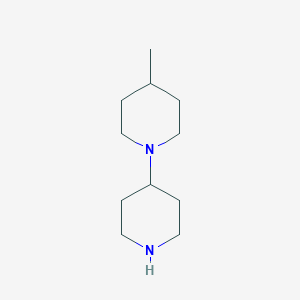
![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)
